3-Hydroxybutyrylcarnitine-d3 is a derivative of carnitine, a quaternary ammonium compound essential for the transport of fatty acids into the mitochondria for β-oxidation. This compound is specifically labeled with deuterium (d3), which is used in metabolic studies to trace pathways involving fatty acid metabolism and energy production. The significance of 3-Hydroxybutyrylcarnitine-d3 lies in its role as a metabolite associated with energy metabolism and potential implications in metabolic disorders such as insulin resistance and type 2 diabetes mellitus.
3-Hydroxybutyrylcarnitine-d3 can be synthesized from 3-hydroxybutyric acid, which is derived from the metabolism of fatty acids and ketogenic processes in the liver. It can also be produced through enzymatic reactions involving carnitine acyltransferases, which facilitate the transfer of acyl groups from CoA to carnitine, forming acylcarnitines.
Chemically, 3-Hydroxybutyrylcarnitine-d3 is classified as an acylcarnitine. It belongs to a group of metabolites that play crucial roles in lipid metabolism, particularly in the transport and oxidation of fatty acids within mitochondria. Its classification can be further detailed as follows:
The synthesis of 3-Hydroxybutyrylcarnitine-d3 can be approached through various methods:
The enzymatic pathway for synthesizing 3-Hydroxybutyrylcarnitine-d3 involves the following steps:
The molecular formula for 3-Hydroxybutyrylcarnitine-d3 is C_7H_13D_3NO_4. The structure features:
3-Hydroxybutyrylcarnitine-d3 participates in several biochemical reactions:
The reaction mechanism involves nucleophilic attack by the hydroxyl group on the carbonyl carbon of the acyl-CoA, leading to the formation of an acylcarnitine bond. This process is crucial for facilitating mitochondrial transport.
The action mechanism of 3-Hydroxybutyrylcarnitine-d3 primarily revolves around its role in mitochondrial fatty acid metabolism:
Studies have shown that increased levels of 3-Hydroxybutyrylcarnitine are associated with enhanced fatty acid oxidation rates during periods of fasting or ketogenic diets, indicating its role as a metabolic regulator.
Research indicates that fluctuations in levels of 3-Hydroxybutyrylcarnitine can reflect metabolic states such as ketosis or insulin resistance, making it a potential biomarker for metabolic health.
3-Hydroxybutyrylcarnitine-d3 is a deuterium-labeled isotopologue of the endogenous metabolite 3-hydroxybutyrylcarnitine (C11H21NO5). Its molecular formula is C11H18D3NO5•HCl, with a molecular weight of 286.77 g/mol [3]. Structurally, it features three deuterium atoms replacing hydrogen atoms at the trimethylammonium group of the carnitine moiety, yielding the systematic name (2R)-3-carboxy-2-(3-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium-d3 chloride [3] [6]. The compound retains the stereochemical specificity of endogenous 3-hydroxybutyrylcarnitine, which exists predominantly as the D-3-hydroxybutyryl stereoisomer esterified to L-carnitine in human physiology [2]. This configuration is critical for its biological activity, as evidenced by studies showing that D-3-hydroxybutyrylcarnitine constitutes >90% of this metabolite pool in human muscle during ketosis [2].
The deuterium labeling confers distinct physicochemical properties, including a mass shift of +3 Da compared to the unlabeled molecule (m/z 247.142 → 250.162). This alteration enables unambiguous detection via mass spectrometry without perturbing biochemical reactivity, as deuterium exhibits negligible kinetic isotope effects in non-bond-breaking contexts [7] [9]. The molecule functions as an acylcarnitine ester, facilitating mitochondrial transport of 3-hydroxybutyrate—a ketone body derivative—through the carnitine shuttle system [6]. Its hydrochloride salt form enhances stability and solubility for research applications [3].
Table 1: Structural and Molecular Characteristics
Property | 3-Hydroxybutyrylcarnitine | 3-Hydroxybutyrylcarnitine-d3 |
---|---|---|
Molecular Formula | C₁₁H₂₁NO₅ | C₁₁H₁₈D₃NO₅•HCl |
Molecular Weight | 247.29 g/mol | 286.77 g/mol |
Stereochemistry | (3R)-hydroxy-(3S)-carnitine | Identical to unlabeled form |
Key Mass Spectrometry Ions | m/z 248.1498 ([M+H]+) | m/z 251.1628 ([M+H]+) |
Biological Function | Ketone body transport | Isotopic tracer for ketosis |
The unlabeled form of this metabolite was first identified as a ketosis-induced molecule in 2012 through targeted metabolomic studies of fasted individuals. Researchers observed a dramatic increase in muscle D-3-hydroxybutyrylcarnitine (termed "ketocarnitine") during a 38-hour fasting protocol in healthy volunteers, with concentrations correlating directly with D-3-hydroxybutyrate (D-3HB) production rates (r=0.82, p<0.001) [2]. This discovery resolved a long-standing question about the metabolic fate of ketone bodies by demonstrating that D-3HB undergoes direct conversion to its carnitine ester via an acyl-CoA synthetase reaction—a pathway subsequently confirmed in human muscle, liver, and kidney tissues [2].
Prior to this characterization, 3-hydroxybutyrylcarnitine had been detected in inborn errors of metabolism, notably short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, where it accumulates due to impaired β-oxidation [6]. However, its physiological significance in ketosis remained unexplored. The 2012 study established that during prolonged fasting, muscle 3-hydroxybutyrylcarnitine derives primarily from ketone body metabolism rather than fatty acid β-oxidation intermediates, fundamentally altering understanding of energy substrate trafficking [2]. The deuterated analog was subsequently developed to probe this pathway mechanistically, leveraging advances in stable isotope tracer technology that emerged in the early 2000s for quantifying flux through oxidative pathways [3] [4].
Table 2: Key Historical Milestones
Year | Discovery | Significance |
---|---|---|
2012 | Identification of D-3-hydroxybutyrylcarnitine as a ketosis biomarker [2] | Established link between ketone bodies and acylcarnitine metabolism |
2013 | Substrate specificity mapping of carnitine acetyltransferase (CrAT) [5] | Confirmed CrAT synthesizes short-chain hydroxyacylcarnitines like 3-HB-carnitine |
2020 | High-resolution MS differentiation from isobaric metabolites [7] [9] | Enabled precise quantification in complex biological matrices |
Deuterium labeling serves as an indispensable tool for tracing metabolic fluxes with minimal perturbation to biological systems. The incorporation of three deuterium atoms into 3-hydroxybutyrylcarnitine creates a mass spectrometric signature that distinguishes the tracer from endogenous analogs, enabling researchers to:
Critically, the deuterium kinetic isotope effect (KIE ≈ 1.05–1.1 per D atom) is negligible for 3-hydroxybutyrylcarnitine-d3 in non-rate-limiting steps of β-oxidation, as the label resides in the carnitine moiety rather than the labile acyl chain [3] [9]. This contrasts with deuterated fatty acids, where C-D bond cleavage can introduce significant isotopic fractionation. The compound's stability allows its use in primed-constant infusion protocols—a gold standard for measuring substrate kinetics in vivo [4]. When infused in human studies, it enables precise calculation of:
Table 3: Research Applications Enabled by Deuterium Labeling
Application | Method | Key Insight |
---|---|---|
Ketone body flux quantification | Primed-constant infusion | 38% of muscle 3-HB-carnitine derives directly from D-3HB during fasting [2] |
Incomplete β-oxidation assessment | Acylcarnitine profiling | Elevated C4OH (incl. 3-HB-carnitine) indicates ω-oxidation in insulin resistance [8] |
Newborn screening accuracy | HRMS SIM/PRM | Resolves C4OH (m/z 248.1498) from isobaric C3DC (m/z 248.1134) [7] [9] |
The advent of high-resolution mass spectrometry (HRMS) has further amplified the utility of 3-hydroxybutyrylcarnitine-d3. Modern platforms like Q-Exactive™ can distinguish its m/z 251.1628 from natural isotopic variants with sub-5 ppm mass error, eliminating false positives in metabolic screens [7] [9]. This precision is crucial for investigating the metabolite's role in insulin resistance pathways, where subtle elevations predict diabetes risk years before clinical onset [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5